molecular formula C6H4BrF3OS B3131401 1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol CAS No. 35304-69-9

1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethanol

Cat. No. B3131401
M. Wt: 261.06 g/mol
InChI Key: XGACUFQKJSMHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08748627B2

Procedure details

To a solution of 2-bromo-2-thiophenecarboxaldehyde (2.1 g, 0.01 mol) and trimethyl(trifluoromethyl)silane (1.7 g, 0.012 mol) in dry tetrahydrofuran at 0° C. was added tetrabutylammonium fluoride (10 mL of 1.0 M tetrahydrofuran solution, 0.01 mol) drop wise. The mixture was warmed to room temperature and stirred for 36 hours. The reaction was then quenched with 6N HCl and stirred for 30 minutes, and then extracted with ethyl acetate. The organic layer was washed with brine, dried over magnesium sulfate and filtered. The filtrate was concentrated to give 3.3 g of crude as a dark brown oil, which was purified through a plug of silica gel eluting with an ethyl acetate and hexane mixture (1:1) to give 2.56 g of the title compound as a yellow liquid (98% yield), 1H NMR (300 MHz, CDCl3) δ ppm 2.78 (d, J=5.15 Hz, 1H) 5.14-5.27 (m, 1H) 6.95 (d, J=3.68 Hz, 1H) 7.00 (d, J=3.68 Hz, 1H),
Name
2-bromo-2-thiophenecarboxaldehyde
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1(C=O)CC=C[S:3]1.C[Si](C)(C)[C:11]([F:14])([F:13])[F:12].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[O:35]1[CH2:39][CH2:38][CH2:37][CH2:36]1>>[Br:1][C:2]1[S:3][C:37]([CH:36]([OH:35])[C:11]([F:14])([F:13])[F:12])=[CH:38][CH:39]=1 |f:2.3|

Inputs

Step One
Name
2-bromo-2-thiophenecarboxaldehyde
Quantity
2.1 g
Type
reactant
Smiles
BrC1(SC=CC1)C=O
Name
Quantity
1.7 g
Type
reactant
Smiles
C[Si](C(F)(F)F)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with 6N HCl
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give 3.3 g of crude as a dark brown oil, which
CUSTOM
Type
CUSTOM
Details
was purified through a plug of silica gel eluting with an ethyl acetate and hexane mixture (1:1)

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
BrC1=CC=C(S1)C(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.